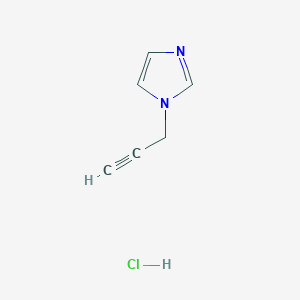

1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride

Descripción general

Descripción

1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride is a useful research compound. Its molecular formula is C6H7ClN2 and its molecular weight is 142.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that similar compounds have a broad spectrum of biological activity .

Mode of Action

It’s known that the cyclocondensation of n-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2h-benzimidazole-2-thiones . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Similar compounds are known to affect various biochemical pathways, including those involved in antiulcer action, reduction of gastric hypersecretion, inhibition of collagenase, treatment of rheumatoid arthritis, immunomodulation, and anticancer activity .

Pharmacokinetics

It’s known that the pharmacokinetic and metabolic profiles of similar compounds can be affected by deuteration .

Result of Action

Similar compounds are known to display a broad spectrum of biological activity, including antiulcer action, reduction of gastric hypersecretion, inhibition of collagenase, treatment of rheumatoid arthritis, immunomodulation, anticancer activity, and antioxidant properties .

Action Environment

It’s known that the reaction of similar compounds can be influenced by the presence of certain substances, such as phenyl isothiocyanate , and can be induced by visible light .

Análisis Bioquímico

Biochemical Properties

1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a nucleophilic hydrazine probe in activity-based protein profiling, where it captures protein-bound electrophiles in cells . This interaction is facilitated by the hydrazine acting as a nucleophile and the alkyne enabling protein enrichment and detection. Such interactions are essential for discovering protein modifications that may not be predicted through typical protein sequence analyses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to possess a broad spectrum of biological activity, including antiulcer action, reduction of gastric hypersecretion, inhibition of collagenase, and potential use in treating rheumatoid arthritis . Additionally, it has been discovered to be an effective immunomodulator and display anticancer activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the compound has been used in visible-light-induced oxidative formylation reactions, where it acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For example, the compound’s stability under visible light conditions has been demonstrated in oxidative formylation reactions, where it remains active and effective over time . Long-term studies have shown that the compound can maintain its biological activity, making it a valuable tool in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological activity. At very high doses, the compound may exhibit toxic or adverse effects. For instance, in animal models, the compound has been shown to reduce gastric hypersecretion and possess antiulcer action at specific dosages .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, the compound has been used in the synthesis of imidazo[1,2-a]pyridines, where it undergoes oxidative formylation reactions . These reactions involve the generation of reactive oxygen species, which play a crucial role in the compound’s metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. For instance, in visible-light-induced oxidative formylation reactions, the compound’s distribution within the cellular environment is crucial for its effectiveness .

Subcellular Localization

The subcellular localization of this compound is vital for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, in protein profiling assays, the compound’s localization within the cell enables it to capture protein-bound electrophiles effectively . This localization is essential for its role in discovering protein modifications.

Actividad Biológica

1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride is a compound belonging to the imidazole family, which is known for its diverse biological activities. This article presents a detailed overview of its biological activity, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C6H7ClN2

- Molecular Weight : Approximately 142.59 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in water due to the presence of the hydrochloride salt

The presence of the prop-2-yn-1-yl group enhances its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of this compound against various pathogens, particularly:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective | |

| Escherichia coli | Effective | |

| Bacillus subtilis | Moderate effectiveness |

This compound exhibits significant antibacterial activity, which is attributed to its ability to disrupt microbial cell membranes and interfere with enzymatic functions within bacterial cells.

The mechanism by which this compound exerts its antimicrobial effects involves several pathways:

- Cell Membrane Disruption : The imidazole ring interacts with the lipid bilayer of bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : The compound may inhibit critical enzymes involved in bacterial metabolism, thereby hindering growth and replication.

- DNA Interaction : Similar to other imidazole derivatives, it may interact with DNA, causing strand breaks and preventing replication .

Therapeutic Potential

Beyond its antimicrobial properties, this compound shows promise in other therapeutic areas:

Anti-inflammatory Activity

Research indicates that imidazole derivatives can modulate inflammatory pathways. The compound's structure allows it to potentially act as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines .

Anticancer Activity

Imidazole derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation .

Case Studies

Several case studies have been conducted to evaluate the biological activity of imidazole derivatives, including this compound:

-

Study on Antimicrobial Efficacy :

- A study evaluated the antibacterial effects against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in disk diffusion assays.

- Results indicated that at concentrations as low as 8 μg/disc, notable inhibition zones were observed, highlighting its potential as a therapeutic agent against resistant strains .

- Evaluation of Anti-inflammatory Effects :

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that imidazole derivatives, including 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains. For instance, the compound's structure suggests potential interactions with bacterial enzymes or cellular pathways, leading to its efficacy as an antibacterial agent .

Anticancer Properties

The compound also shows promise in anticancer research. Imidazole derivatives have been investigated for their ability to target tubulin polymerization, a critical process in cancer cell division. Certain synthesized derivatives have demonstrated cytotoxicity comparable to established chemotherapeutic agents like colchicine against multiple cancer cell lines . This suggests that 1-(prop-2-yn-1-y)-1H-imidazole hydrochloride could serve as a lead compound for developing new cancer therapies.

Material Science Applications

The unique chemical structure of 1-(prop-2-yn-1-y)-1H-imidazole hydrochloride allows it to be utilized in material science. The alkyne functionality can facilitate crosslinking in polymer chains, potentially leading to the development of novel materials with tailored properties. Additionally, the imidazole ring's aromatic nature can contribute to π-π stacking interactions, enhancing the structural integrity of materials.

Case Studies and Research Findings

Several studies have documented the effectiveness of imidazole derivatives in various applications:

Propiedades

IUPAC Name |

1-prop-2-ynylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2.ClH/c1-2-4-8-5-3-7-6-8;/h1,3,5-6H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPLODCJEHCZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CN=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305710-83-1 | |

| Record name | 1H-Imidazole, 1-(2-propyn-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305710-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.